ALDH1A3 Inhibition: Comparison with Optimized 2,6-Diaryl Analogs
The 2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine-3-carbaldehyde scaffold, as a monosubstituted 2-aryl derivative lacking C6 substitution, is structurally related to but not optimized for ALDH1A3 inhibition. Crystallographic and SAR studies of the imidazo[1,2-a]pyridine class as ALDH1A3 inhibitors demonstrate that the 2,6-diphenyl substitution pattern is critical for potent enzyme inhibition [1]. The benchmark compound GA11 (2,6-diphenylimidazo[1,2-a]pyridine) exhibits an IC₅₀ of 4.7 µM and a Kᵢ of 0.54 µM against ALDH1A3 [2]. More advanced derivatives such as NR6 and MF7, bearing additional C6 aryl substituents, achieve subnanomolar to picomolar cellular efficacy against ALDH1A3-expressing glioma cells [3]. The target compound, lacking the C6 aryl group, is expected to show significantly reduced ALDH1A3 affinity based on class-level SAR trends, positioning it as a useful scaffold for comparative SAR studies rather than a lead-optimized ALDH1A3 inhibitor.
| Evidence Dimension | ALDH1A3 Enzyme Inhibition |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >10 µM based on SAR |
| Comparator Or Baseline | GA11 (2,6-diphenylimidazo[1,2-a]pyridine): IC₅₀ = 4.7 µM; NR6: subnanomolar in U87MG cells; MF7: picomolar in MES cells |
| Quantified Difference | ≥10- to >1000-fold reduced potency relative to optimized 2,6-diaryl analogs |
| Conditions | ALDH1A3 enzyme assay; U87MG and patient-derived MES glioblastoma cell lines |
Why This Matters
Procurement of this compound enables researchers to establish baseline SAR for the 3,4-dimethoxyphenyl substitution pattern and serves as a control for studies aimed at optimizing ALDH1A3 inhibitory activity through C6 functionalization.
- [1] Quattrini, L., et al. (2020). Imidazo[1,2-a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603-4616. View Source
- [2] Maltese, V. (2025). Imidazo[1,2-a]piridine: progettazione e sintesi di nuovi inibitori di Aldeide Deidrogenasi 1A3. Tesi di laurea magistrale, Università di Pisa. View Source
- [3] Gelardi, E.L.M., et al. (2020). Progress in the Field of Aldehyde Dehydrogenase Inhibitors: Novel Imidazo[1,2-a]pyridines against the 1A Family. ACS Medicinal Chemistry Letters, 11(5), 963-970. View Source
